Cas no 859137-68-1 (Acetic acid, 2-[[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-1-benzopyran-7-yl]oxy]-, ethyl ester)

Acetic acid, 2-[[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-1-benzopyran-7-yl]oxy]-, ethyl ester structure
859137-68-1 structure
商品名:Acetic acid, 2-[[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-1-benzopyran-7-yl]oxy]-, ethyl ester
CAS番号:859137-68-1
MF:C22H22O7
メガワット:398.405887126923
CID:5420724
PubChem ID:1761545

Acetic acid, 2-[[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-1-benzopyran-7-yl]oxy]-, ethyl ester 化学的及び物理的性質

名前と識別子

    • Acetic acid, 2-[[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-1-benzopyran-7-yl]oxy]-, ethyl ester
    • インチ: 1S/C22H22O7/c1-4-25-17-8-6-7-9-18(17)29-22-14(3)28-19-12-15(10-11-16(19)21(22)24)27-13-20(23)26-5-2/h6-12H,4-5,13H2,1-3H3
    • InChIKey: JGOFLRDETQVSLV-UHFFFAOYSA-N
    • ほほえんだ: C(OCC)(=O)COC1=CC=C2C(=C1)OC(C)=C(OC1=CC=CC=C1OCC)C2=O

計算された属性

  • せいみつぶんしりょう: 398.13655304g/mol
  • どういたいしつりょう: 398.13655304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 29
  • 回転可能化学結合数: 9
  • 複雑さ: 614
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 80.3Ų

Acetic acid, 2-[[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-1-benzopyran-7-yl]oxy]-, ethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3385-4261-2μmol
ethyl 2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
859137-68-1
2μmol
$57.0 2023-09-11
Life Chemicals
F3385-4261-50mg
ethyl 2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
859137-68-1
50mg
$160.0 2023-09-11
Life Chemicals
F3385-4261-20μmol
ethyl 2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
859137-68-1
20μmol
$79.0 2023-09-11
Life Chemicals
F3385-4261-10mg
ethyl 2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
859137-68-1
10mg
$79.0 2023-09-11
Life Chemicals
F3385-4261-75mg
ethyl 2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
859137-68-1
75mg
$208.0 2023-09-11
Life Chemicals
F3385-4261-25mg
ethyl 2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
859137-68-1
25mg
$109.0 2023-09-11
Life Chemicals
F3385-4261-4mg
ethyl 2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
859137-68-1
4mg
$66.0 2023-09-11
Life Chemicals
F3385-4261-5μmol
ethyl 2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
859137-68-1
5μmol
$63.0 2023-09-11
Life Chemicals
F3385-4261-20mg
ethyl 2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
859137-68-1
20mg
$99.0 2023-09-11
Life Chemicals
F3385-4261-40mg
ethyl 2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
859137-68-1
40mg
$140.0 2023-09-11

Acetic acid, 2-[[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-1-benzopyran-7-yl]oxy]-, ethyl ester 関連文献

Acetic acid, 2-[[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-1-benzopyran-7-yl]oxy]-, ethyl esterに関する追加情報

Acetic acid, 2-[[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-1-benzopyran-7-yl]oxy]-, ethyl ester and CAS No. 859137-68-1: A Comprehensive Overview

Acetic acid, 2-[[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-1-benzopyran-7-yl]oxy]-, ethyl ester, is a sophisticated organic compound with a complex chemical structure that has garnered significant attention in the field of pharmaceutical research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 859137-68-1, represents a fascinating intersection of heterocyclic chemistry and bioactive molecule design. The intricate framework of this molecule, featuring a benzopyran core and multiple functional groups, positions it as a potential candidate for various therapeutic applications.

The chemical structure of Acetic acid, 2-[[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-1-benzopyran-7-yl]oxy]-, ethyl ester can be broken down into several key components that contribute to its unique properties. The benzopyran scaffold, characterized by its 7-membered oxygen-containing ring fused to a benzene ring, is a common motif in natural products and pharmaceuticals. This moiety is often associated with biological activities such as anti-inflammatory and antimicrobial properties. The presence of an ethyl ester group at the end of the molecule suggests potential for metabolic stability and bioavailability, which are critical factors in drug development.

In addition to the benzopyran core, the molecule incorporates several other functional groups that enhance its complexity and potential biological activity. A 3-(2-ethoxyphenoxy) side chain extends from the benzopyran ring, introducing an aromatic ether moiety. This group is known to influence the solubility and interaction with biological targets. Furthermore, the presence of a 2-methyl group at the 2-position of the benzopyran ring adds another layer of structural diversity. These modifications collectively contribute to the molecule's unique pharmacophore, which may interact with specific biological receptors or enzymes.

The ethyl ester functionality at the terminal position of the molecule is another critical feature. Esters are commonly found in pharmaceuticals due to their ability to enhance drug solubility and permeability across biological membranes. The specific positioning of this ester group in Acetic acid, 2-[[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-1-benzopyran-7-yl]oxy]-, ethyl ester suggests that it may be designed to optimize pharmacokinetic properties while maintaining biological activity.

Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in drug discovery. Benzopyrans, in particular, have been extensively studied for their potential therapeutic applications. These compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The structural features of Acetic acid, 2-[[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-1-benzopyran-7-yloxy]-, ethyl ester align it with this growing class of bioactive molecules.

One particularly intriguing aspect of this compound is its potential role as a scaffold for further derivatization. The presence of multiple reactive sites allows chemists to modify various parts of the molecule without losing its core pharmacophoric features. This flexibility is crucial in drug development pipelines, where optimizing efficacy and safety often requires fine-tuning specific structural elements.

The synthesis of Acetic acid, 2[[3-(2-ethoxyphenoxy))-2-methyl-4-oxo-4H-1-benzopyran-7-yl]oxy]-, ethyl ester involves a multi-step process that showcases the ingenuity of modern organic synthesis techniques. Key steps include condensation reactions to form the benzopyran core, followed by selective functionalization at various positions to introduce the phenoxy ether side chain and the ethyl ester group. Each step must be carefully controlled to ensure high yield and purity.

In terms of applications, this compound has shown promise in preclinical studies as a potential lead for further drug development. Its unique structure suggests that it may interact with targets involved in diseases such as cancer and inflammation. While more research is needed to fully elucidate its mechanisms of action, preliminary data indicate that it may possess significant therapeutic potential.

The role of computational chemistry in understanding the properties of complex molecules like Acetic acid cannot be overstated. Advanced computational methods allow researchers to predict how these molecules will behave in biological systems without extensive experimental testing. This approach can significantly accelerate drug discovery by identifying promising candidates early in the process.

The future directions for research on Acetic acid,
[[3-(2-ethoxyphenoxy))-
2-methyl-4
-oxo-4H
-

-1
-benzopyran
-7
-
yl]]oxy]-
, ethyl ester are multifaceted.
On one hand,
further synthetic modifications could be explored
to optimize its pharmacological profile.
On
another hand,
detailed biochemical studies are needed
to understand how it interacts with biological targets.
Additionally,
exploring its potential in combination therapies
could open up new avenues for treating complex diseases.

おすすめ記事

推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.